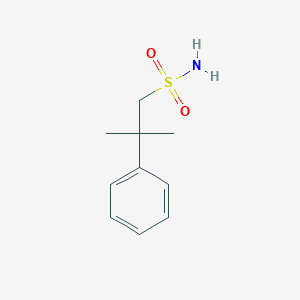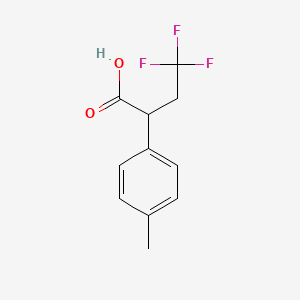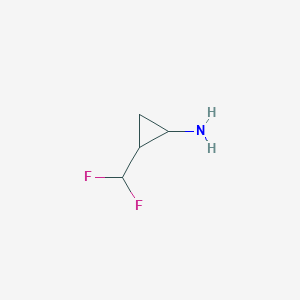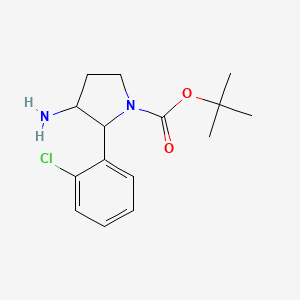
2-Methyl-2-phenylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO2S. It is a member of the sulfonamide class, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-Methyl-2-phenylpropane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 2-methyl-2-phenylpropane with sulfonamide under specific conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For instance, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure efficient conversion .
Chemical Reactions Analysis
2-Methyl-2-phenylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
2-Methyl-2-phenylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-Methyl-2-phenylpropane-1-sulfonamide can be compared with other similar compounds, such as:
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Isobutylbenzene: An alkylbenzene used in various chemical syntheses.
Phenylacetone: A mono-substituted benzene derivative used in the manufacture of methamphetamine. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it supports.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methyl-2-phenylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) |
InChI Key |
YBMFLZKSROHIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)




![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)

![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)



